2-(4-formylphenyl)acetic Acid

Catalog No.
S729824
CAS No.
34841-47-9
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-formylphenyl)acetic Acid

CAS Number

34841-47-9

Product Name

2-(4-formylphenyl)acetic Acid

IUPAC Name

2-(4-formylphenyl)acetic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)

InChI Key

AGPZPJHWVWZCMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)C=O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C=O

The exact mass of the compound 2-(4-formylphenyl)acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-formylphenyl)acetic acid (CAS 34841-47-9) is a highly versatile, bifunctional aromatic compound characterized by an aldehyde group and an aliphatic carboxylic acid separated from the aromatic ring by a methylene spacer. With a molecular weight of 164.16 g/mol and a predicted pKa of 4.06, it serves as a critical intermediate in both pharmaceutical synthesis and advanced materials manufacturing[1]. Unlike fully conjugated analogs, the sp3-hybridized methylene carbon breaks the electronic communication between the electron-withdrawing formyl group and the carboxylic acid, enabling precise, orthogonal reactivity during complex multi-step synthetic workflows .

Attempting to substitute 2-(4-formylphenyl)acetic acid with its closest commercial analog, 4-formylbenzoic acid, fundamentally alters both the electronic and steric profile of the target synthesis [1]. In 4-formylbenzoic acid, the carboxylic acid is directly attached to the aromatic ring, resulting in a fully conjugated, rigid structure with a lower pKa (~3.8) and strong electronic cross-talk between the functional groups. This rigidity prevents the formation of flexible coordination networks in materials science and alters the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). Furthermore, the lack of the methylene spacer in the benzoic acid analog prevents the specific orthogonal deprotection and sequential functionalization strategies that rely on the aliphatic nature of the acetic acid moiety .

Electronic Decoupling for Orthogonal Reactivity

The presence of the methylene spacer in 2-(4-formylphenyl)acetic acid provides a critical electronic buffer between the formyl and carboxylate groups, resulting in a pKa of 4.06 ± 0.10. In contrast, 4-formylbenzoic acid is fully conjugated, lowering its pKa to approximately 3.8 and increasing the electrophilicity of the carbonyl carbon. This decoupling in the target compound allows for selective reductive amination at the aldehyde without prematurely activating or degrading the carboxylic acid under mild conditions .

Evidence DimensionAcid dissociation constant (pKa) and electronic conjugation
Target Compound DatapKa 4.06 ± 0.10 (aliphatic acid behavior)
Comparator Or Baseline4-formylbenzoic acid (pKa ~3.8, fully conjugated)
Quantified Difference~0.26 pKa unit difference and elimination of resonance communication
ConditionsStandard aqueous/mixed-solvent formulation conditions

Enables selective, sequential functionalization in API synthesis without requiring excessive protecting group manipulations.

Regioisomer Purity and Scale-Up Efficiency

Procuring high-purity 2-(4-formylphenyl)acetic acid directly bypasses the severe yield and purity bottlenecks associated with in-house formylation of phenylacetic acid. Standard Vilsmeier-Haack formylation of phenylacetic acid typically yields a mixture of ortho and para isomers, often limiting the isolated yield of the pure para-isomer to below 50% . Commercial 2-(4-formylphenyl)acetic acid, often synthesized via targeted oxidation of 4-(bromomethyl)phenylacetic acid (achieving ~87% conversion yields), provides >98% para-isomer purity, eliminating the need for solvent-intensive chromatographic separations .

Evidence DimensionPara-isomer isolated yield and purity
Target Compound DataProcured material (>98% purity, derived from ~87% yield routes)
Comparator Or BaselineIn-house formylation of phenylacetic acid (<50% isolated para-isomer yield)
Quantified Difference>37% absolute increase in target isomer availability and elimination of isomer separation
ConditionsIndustrial scale-up and precursor procurement

Purchasing the pre-synthesized, high-purity compound drastically reduces downstream purification costs and improves overall batch-to-batch reproducibility.

Steric Flexibility in Coordination Networks

In the synthesis of Metal-Organic Frameworks (MOFs), the structural rigidity of the linker dictates the final topology. 2-(4-formylphenyl)acetic acid introduces an sp3-hybridized carbon, providing an additional rotational degree of freedom compared to the rigid sp2-sp2 linkage in 4-formylbenzoic acid [1]. This flexibility allows the carboxylate group to adopt non-planar coordination geometries relative to the aromatic ring, which is an absolute requirement for synthesizing dynamic, "breathing" MOFs that can undergo structural transitions upon guest molecule adsorption .

Evidence DimensionLinker rotational degrees of freedom
Target Compound Data1 rotatable bond (sp3-sp2) between ring and carboxylate
Comparator Or Baseline4-formylbenzoic acid (0 rotatable bonds, rigid planar constraint)
Quantified DifferenceIntroduction of non-planar coordination capability
ConditionsSolvothermal MOF synthesis

Essential for procuring linkers intended for dynamic gas-separation materials where rigid benzoic acid analogs would cause framework collapse or undesired static topologies.

Dynamic Metal-Organic Framework (MOF) Synthesis

2-(4-formylphenyl)acetic acid is the preferred linker for constructing flexible or "breathing" MOFs used in advanced gas separation and storage. The rotational freedom provided by the methylene spacer allows the framework to dynamically adjust its pore size in response to guest molecules, a function impossible to achieve with rigid analogs like 4-formylbenzoic acid [1].

Sequential API Intermediate Synthesis

In pharmaceutical manufacturing, this compound is utilized when an orthogonal synthetic strategy is required. The electronic decoupling of the aldehyde and the aliphatic carboxylic acid allows chemists to perform highly selective reductive aminations at the formyl group without interfering with the acid moiety, streamlining the production of complex active pharmaceutical ingredients .

Specialty Polymer End-Capping

The distinct reactivity profiles of the aromatic aldehyde and the aliphatic carboxylic acid make this compound an ideal end-capping agent or asymmetric monomer in specialty polymer synthesis. It allows for precise control over polymer chain termination and subsequent cross-linking, leveraging the >98% para-isomer purity to ensure consistent thermomechanical properties across batches .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(4-formylphenyl)acetic Acid

Dates

Last modified: 08-15-2023

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